BI-811283 was developed by Boehringer Ingelheim and is classified under the category of Aurora kinase inhibitors. These inhibitors are designed to interfere with the function of Aurora kinases, which play essential roles in various phases of cell division, making them attractive targets for cancer treatment .
The molecular formula of BI-811283 is , and its structure features a diaminopyrimidine core with substituents that enhance its binding affinity to Aurora B kinase. The compound exhibits a high degree of selectivity, with an IC50 value reported at 0.316 nM against Aurora B, demonstrating over 2000-fold selectivity compared to other kinases such as FLT3 and KIT .
BI-811283 primarily acts through competitive inhibition of Aurora B kinase activity. Upon binding to the ATP site, it prevents phosphorylation events critical for mitotic progression. Key reactions include:
The mechanism by which BI-811283 exerts its antitumor effects involves several steps:
Relevant data regarding its pharmacokinetics indicate that BI-811283 is administered via intravenous infusion, with pharmacokinetic profiles showing peak plasma concentrations achieved shortly after administration .
BI-811283 is primarily investigated for its potential in treating various cancers characterized by aberrant Aurora B activity, including:
Aurora B kinase is a serine/threonine kinase and the enzymatic core of the Chromosomal Passenger Complex (CPC), which includes INCENP, survivin, and borealin. This complex orchestrates multiple stages of mitosis through spatiotemporal localization:
Aurora B ablation induces polyploidy due to cytokinesis failure, leading to mitotic catastrophe and apoptosis in non-malignant cells [1] [4]. Its catalytic activity depends on autophosphorylation at Thr232 and interaction with INCENP, as demonstrated by the crystal structure of the Aurora B/INCENP complex bound to BI 811283 (PDB: 5K3Y) [10].
Table 1: Key Mitotic Substrates of Aurora B Kinase
Substrate | Phosphorylation Site | Biological Function |
---|---|---|
Histone H3 | Ser10 | Chromosome condensation |
CENP-A | Ser7 | Centromere stability |
MCAK | Multiple sites | Microtubule depolymerization |
Kif2A | Ser110 | Microtubule dynamics regulation |
Aurora B overexpression is oncogenic across solid and hematologic malignancies:
Table 2: Aurora B Overexpression and Clinical Prognosis in Selected Cancers
Cancer Type | Prognostic Impact | Hazard Ratio (HR) |
---|---|---|
NSCLC (adenocarcinoma) | Reduced overall survival | HR = 1.8–2.3* |
Metastatic colorectal | Shorter survival | HR = 2.1* |
Hepatocellular | Tumor invasion and progression | HR = 1.9* |
Retinoblastoma | Optic nerve/anterior chamber invasion | p < 0.01* |
*Data derived from [4]
Aurora B dysregulation fuels carcinogenesis via two interconnected pathways:
BI 811283 exploits this vulnerability by inhibiting Aurora B kinase activity (IC₅₀ = 9 nM). Preclinical studies show it reduces pHH3 within 1 hour and induces polyploidy in 80% of tumor cells within 48 hours, culminating in apoptosis [1] [2] [5]. In xenograft models of NSCLC and pancreatic cancer, BI 811283 triggers tumor regression by exacerbating CIN beyond the "just-right" threshold, causing mitotic catastrophe [1] [3]. This validates the therapeutic window where targeted CIN induction eliminates tumor cells while sparing normal tissues [6] [9].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3